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molecular formula C10H11Cl2NO2 B8705328 Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No. B8705328
M. Wt: 248.10 g/mol
InChI Key: ICBZGDYJXAEMPV-UHFFFAOYSA-N
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Patent
US07041667B1

Procedure details

Malonic acid (7.61 g, 73.1 mmol), 3,4-dichlorobenzaldehye (12.5 g, 71.4 mmol) and ammonium acetate (11.2 g, 146.3 mmol) were heated in ethanol (15 ml) at 55° C. for 15 hours. The solvent was removed under reduced pressure and the resulting white solid was suspended in methanolic hydrochloric acid (2.25M, 100 ml) and heated under reflux for 5 hours. Upon cooling the solvent was removed under reduced pressure and the residue was suspended in water and basified to pH 8 using saturated sodium carbonate solution. The aqueous solution was extracted with dichloromethane (3×) and the combined organic extracts were washed with brine, dried (MgSO4), filtered and evaporated under reduced pressure. The residual brown oil was purified by column chromatography on silica gel using ethyl acetate as eluant to afford the title compound as a cream solid, 5.72 g.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])C=O.[C:18]([O-])(=O)C.[NH4+:22]>C(O)C>[CH3:18][O:5][C:3](=[O:4])[CH2:2][CH:1]([NH2:22])[C:14]1[CH:11]=[CH:10][C:9]([Cl:8])=[C:16]([Cl:17])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.61 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual brown oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C1=CC(=C(C=C1)Cl)Cl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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